molecular formula C8H8BrF2NOS B7979135 5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide

5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B7979135
M. Wt: 284.12 g/mol
InChI Key: IZBVNCZIHCCGQK-UHFFFAOYSA-N
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Description

5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine, difluoroethyl, and carboxamide groups in this compound adds to its chemical diversity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Difluoroethylation: The difluoroethyl group can be introduced through a nucleophilic substitution reaction using a difluoroethyl halide and a suitable base.

    Carboxamidation: The carboxamide group is typically introduced by reacting the intermediate compound with an amine, such as 2,2-difluoroethylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Scientific Research Applications

5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethyl groups can enhance its binding affinity and specificity towards these targets. The carboxamide group may also play a role in hydrogen bonding interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2,2-difluoroethyl)-N-methylthiophene-2-carboxamide
  • 5-bromo-N-(2,2-difluoroethyl)-2-methoxy-N-methylbenzenesulfonamide

Uniqueness

5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiophene ring, bromine, difluoroethyl, and carboxamide groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NOS/c1-4-2-5(14-7(4)9)8(13)12-3-6(10)11/h2,6H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBVNCZIHCCGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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